molecular formula C19H23ClN4O2S B6568817 N-[(2-chlorophenyl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 923122-79-6

N-[(2-chlorophenyl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6568817
CAS No.: 923122-79-6
M. Wt: 406.9 g/mol
InChI Key: IWHVDAPYURBBJY-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 1,3-thiazole core functionalized at the 2-position with a cyclohexylcarbamoyl amino group and at the 4-position with an acetamide-linked 2-chlorophenylmethyl moiety. Its molecular formula is C₁₉H₂₂ClN₄O₂S, with an average mass of 413.92 g/mol (estimated based on analogs in ).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c20-16-9-5-4-6-13(16)11-21-17(25)10-15-12-27-19(23-15)24-18(26)22-14-7-2-1-3-8-14/h4-6,9,12,14H,1-3,7-8,10-11H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHVDAPYURBBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Features

The following compounds share core structural motifs but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Biological/Pharmacological Notes Evidence ID
Target Compound :
N-[(2-Chlorophenyl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
C₁₉H₂₂ClN₄O₂S 413.92 2-Chlorophenylmethyl, cyclohexylcarbamoyl Baseline structure N/A (No direct activity data)
2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide C₁₉H₂₁F₃N₄O₂S 426.46 4-Trifluoromethylphenyl Replacement of 2-chlorophenylmethyl with 4-trifluoromethylphenyl Enhanced electron-withdrawing effects; potential for increased metabolic stability
3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide C₁₉H₂₅N₅O₂S 387.50 Pyridin-4-ylmethyl, propanamide backbone Shorter carbon chain (propanamide vs. acetamide); pyridine introduces basicity Possible improved solubility due to pyridine’s polarity
Mirabegron
(2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
C₂₁H₂₄N₄O₂S 396.51 2-Aminothiazole, hydroxy-phenylethylaminoethyl Amino-thiazole core; β3-adrenergic receptor agonist (approved for overactive bladder) Clinically validated activity; divergent target vs. target compound
2-((4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide C₂₂H₂₁BrClN₅OS 542.86 Triazole-thioether, bromophenyl, 4-chlorophenyl Triazole replaces thiazole; sulfur bridge introduces conformational flexibility Unknown activity; structural similarity to kinase inhibitors

Key Observations

Impact of Aromatic Substituents: The 2-chlorophenyl group in the target compound vs. the 4-trifluoromethylphenyl in ’s analog alters electronic and steric profiles. The trifluoromethyl group increases hydrophobicity and may enhance binding to aromatic pockets in enzymes.

Core Heterocycle Modifications :

  • Replacement of thiazole with triazole () reduces planarity and modifies hydrogen-bonding capacity, which could shift target selectivity.
  • Mirabegron () shares the thiazole-acetamide backbone but incorporates a β-hydroxy-phenylethylamine side chain, enabling agonism at β3-adrenergic receptors.

Biological Activity Trends: While Mirabegron is pharmacologically active, the target compound’s cyclohexylcarbamoyl group may favor interactions with amidase enzymes or proteases, as seen in other carbamoyl-containing drugs.

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